molecular formula C22H22ClNO4 B11395711 6-chloro-9-(4-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(4-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11395711
M. Wt: 399.9 g/mol
InChI Key: OIJPRIUNLNWEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-9-(4-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines a chromeno-oxazinone core with various functional groups

Preparation Methods

The synthesis of 6-chloro-9-(4-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: This step involves the cyclization of appropriate precursors to form the chromeno structure.

    Introduction of the Oxazinone Ring: This step involves the formation of the oxazinone ring through a series of reactions, including condensation and cyclization.

    Functional Group Modifications:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-chloro-9-(4-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

6-chloro-9-(4-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-chloro-9-(4-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to target proteins or enzymes and modulating their activity.

Comparison with Similar Compounds

6-chloro-9-(4-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:

    6-chloro-9-(3-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: This compound has a similar structure but with different substituents.

    4-hydroxy-2-quinolones: These compounds have a similar core structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and activities.

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

6-chloro-9-[(4-methoxyphenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H22ClNO4/c1-3-4-15-9-20(25)28-21-17(15)10-19(23)22-18(21)12-24(13-27-22)11-14-5-7-16(26-2)8-6-14/h5-10H,3-4,11-13H2,1-2H3

InChI Key

OIJPRIUNLNWEAM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.